8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
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Description
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been synthesized and evaluated for various pharmacological properties. In one study, the antidepressant action of such compounds was linked to the presence of specific groups attached to the isoquinoline skeleton. Various derivatives were synthesized, and their effects on spontaneous motility in mice were observed, indicating potential applications in neurological research and drug development (Zára-Kaczián et al., 1986).
DNA Protection and Antimicrobial Activities
A series of 2,4-dihydroxyquinoline derived disazo dyes, synthesized by reacting with this compound derivatives, were explored for their biological activities. These compounds showed promising results in DNA protection assays and exhibited antimicrobial and anticancer activities, suggesting their potential use in medical applications, such as drug or drug additives (Şener et al., 2018).
Antiparasitic Activities and Toxicity Analysis
Compounds related to this compound have been evaluated for their antiparasitic activities and toxicities. A study focused on enantiomers of an 8-aminoquinoline derivative, revealing differential effects on efficacy and toxicity profiles, which are crucial for understanding the therapeutic window of such compounds (Nanayakkara et al., 2008).
Hydrolysis and Chemical Analysis
Research has been conducted on the hydrolysis of the nitrile moiety in related quinoline derivatives, offering insights into the chemical properties and reactions of such compounds. This study involved density functional theory (DFT) calculations and explored the bonding interactions, contributing to a better understanding of the compound's chemistry (Basafa et al., 2021).
Anticancer Activity Evaluation
Derivatives of this compound have been synthesized and evaluated for their potential anticancer activities. The study included the synthesis of new compounds and the evaluation of their effects on cell viability and wound healing, showing that these compounds have selective activity against cancer cells, marking them as candidates for further research in cancer therapy (Kubica et al., 2018).
Properties
IUPAC Name |
8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBTVPUMRGXSHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)NC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250094 |
Source
|
Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-09-0 |
Source
|
Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.